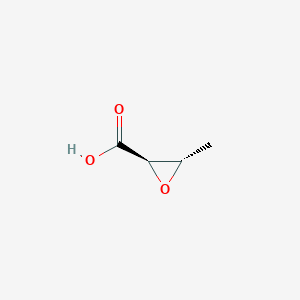
rac-(2R,3S)-3-methyloxirane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(2R,3S)-3-methyloxirane-2-carboxylic acid: is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research. The presence of both an oxirane (epoxide) ring and a carboxylic acid group makes it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method to synthesize rac-(2R,3S)-3-methyloxirane-2-carboxylic acid involves the epoxidation of alkenes. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides in the presence of acidic or basic catalysts to yield the desired carboxylic acid.
Industrial Production Methods: Industrial production often employs bioresolution techniques using specific enzymes or microbial strains to achieve high enantioselectivity. For example, the use of epoxide hydrolase-producing strains like Galactomyces geotrichum has been reported to produce high enantioselectivity in the synthesis of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: rac-(2R,3S)-3-methyloxirane-2-carboxylic acid can undergo oxidation reactions to form corresponding diols or ketones.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols and Aldehydes: Resulting from the reduction of the carboxylic acid group.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
rac-(2R,3S)-3-methyloxirane-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and as a building block for active pharmaceutical ingredients.
Biological Studies: It is employed in studying enzyme mechanisms and as a substrate in enzymatic reactions.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor in polymer synthesis
Wirkmechanismus
The mechanism of action of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of stable adducts. This reactivity is exploited in enzyme inhibition studies and in the design of enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
rac-(2R,3S)-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid: This compound shares a similar structural framework but differs in the presence of a pyrrolidine ring instead of an oxirane ring.
(2R,3S)-isocitric acid: Another compound with similar stereochemistry but different functional groups, used in biochemical studies.
Uniqueness: rac-(2R,3S)-3-methyloxirane-2-carboxylic acid is unique due to its combination of an epoxide ring and a carboxylic acid group, which provides a versatile platform for various chemical transformations and applications in different fields.
Eigenschaften
CAS-Nummer |
50468-19-4; 96150-05-9 |
|---|---|
Molekularformel |
C4H6O3 |
Molekulargewicht |
102.089 |
IUPAC-Name |
(2R,3S)-3-methyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C4H6O3/c1-2-3(7-2)4(5)6/h2-3H,1H3,(H,5,6)/t2-,3+/m0/s1 |
InChI-Schlüssel |
SEDGGCMDYFKAQN-STHAYSLISA-N |
SMILES |
CC1C(O1)C(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2661375.png)
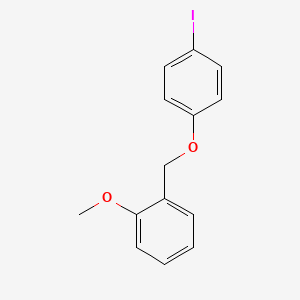

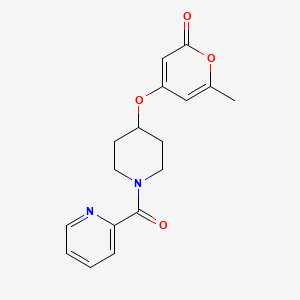
![2-cyano-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2661382.png)
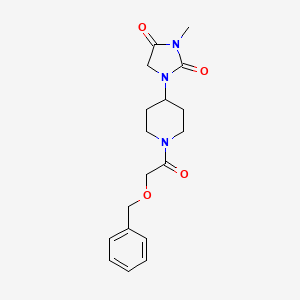
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)butanamide](/img/structure/B2661386.png)
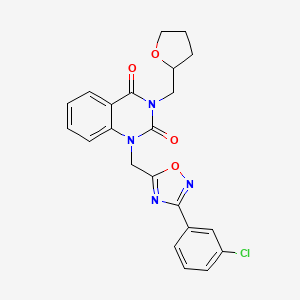
![N-(2-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2661390.png)
![(2E)-2-cyano-N-[4-(trifluoromethoxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2661393.png)
![6-Acetyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2661394.png)
amine](/img/structure/B2661395.png)
![3-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2661396.png)
